molecular formula C14H12O6 B11799418 5-(3,4-Dimethoxybenzoyl)furan-2-carboxylicacid

5-(3,4-Dimethoxybenzoyl)furan-2-carboxylicacid

Cat. No.: B11799418
M. Wt: 276.24 g/mol
InChI Key: QYICINRKWVFVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 5-(3,4-Dimethoxybenzoyl)furan-2-carboxylic acid typically involves the reaction of 3,4-dimethoxybenzoyl chloride with furan-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

5-(3,4-Dimethoxybenzoyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxybenzoyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s furan ring and dimethoxybenzoyl group are believed to play crucial roles in its biological activity. For instance, the furan ring can interact with enzymes and proteins, potentially inhibiting their function, while the dimethoxybenzoyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

5-(3,4-Dimethoxybenzoyl)furan-2-carboxylic acid can be compared with other similar compounds, such as:

Biological Activity

5-(3,4-Dimethoxybenzoyl)furan-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its biological efficacy, mechanisms of action, and potential applications in therapeutics, supported by relevant studies and data.

Chemical Structure and Properties

5-(3,4-Dimethoxybenzoyl)furan-2-carboxylic acid features a furan ring conjugated with a dimethoxybenzoyl group and a carboxylic acid functional group. This structural arrangement is believed to contribute to its biological activity through various biochemical pathways.

Antioxidant Activity

Research indicates that furan derivatives, including 5-(3,4-Dimethoxybenzoyl)furan-2-carboxylic acid, exhibit notable antioxidant properties. The compound's ability to scavenge free radicals can be quantified through assays such as DPPH and ABTS. For instance, similar compounds have shown EC50 values ranging from 1.128 to 2.489 mM in antioxidant assays, indicating a strong capacity for lipid peroxidation inhibition .

Anticancer Potential

The anticancer activity of 5-(3,4-Dimethoxybenzoyl)furan-2-carboxylic acid has been investigated through various in vitro studies. Compounds with similar structures have demonstrated significant cytotoxic effects against cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). For example, derivatives of furan have shown IC50 values ranging from 5.1 to 22.08 µM against these cell lines .

Cell Line IC50 Value (µM) Compound
HepG25.1 - 22.08Various
HCT1165.1 - 22.08Various
MCF-71.00321e

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Antioxidant Mechanism : The presence of the furan ring enhances electron donation capabilities, allowing the compound to neutralize reactive oxygen species (ROS) effectively.
  • Anticancer Mechanism : Molecular docking studies suggest that the compound may inhibit key enzymes involved in tumor growth, such as VEGFR-2, thereby disrupting angiogenesis and cancer cell proliferation .

Case Studies

Several studies have highlighted the efficacy of furan derivatives in clinical settings:

  • Study on HepG2 Cell Line : A study evaluated the antiproliferative effects of various furan derivatives on HepG2 cells, revealing that compounds with specific substituents exhibited enhanced cytotoxicity compared to standard drugs like doxorubicin .
  • MCF-7 Cell Line Assessment : Another investigation focused on MCF-7 cells showed that certain derivatives had IC50 values significantly lower than those of traditional chemotherapeutics, suggesting potential for development into novel anticancer agents .

Properties

Molecular Formula

C14H12O6

Molecular Weight

276.24 g/mol

IUPAC Name

5-(3,4-dimethoxybenzoyl)furan-2-carboxylic acid

InChI

InChI=1S/C14H12O6/c1-18-9-4-3-8(7-12(9)19-2)13(15)10-5-6-11(20-10)14(16)17/h3-7H,1-2H3,(H,16,17)

InChI Key

QYICINRKWVFVPN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=C(O2)C(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.